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Compound of Interest

Compound Name: Edivoxetine

Cat. No.: B1671106

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to converting human clinical dosages
of edivoxetine to appropriate dosages for in vivo animal studies. This document outlines the
mechanism of action of edivoxetine, recommended dosage calculations for various animal
models, and detailed experimental protocols for its administration and evaluation.

Introduction to Edivoxetine

Edivoxetine is a selective norepinephrine reuptake inhibitor (NRI) that was investigated for the
treatment of Major Depressive Disorder (MDD) and Attention-Deficit/Hyperactivity Disorder
(ADHD).[1] Its primary mechanism of action is the blockade of the norepinephrine transporter
(NET), leading to an increase in the synaptic concentration of norepinephrine.[2] While its
clinical development for MDD was discontinued, its utility as a research tool for studying the
role of norepinephrine in various physiological and pathological processes remains significant.

Mechanism of Action and Signaling Pathway

Edivoxetine selectively binds to the norepinephrine transporter (NET), a protein responsible
for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By
inhibiting NET, edivoxetine increases the concentration and duration of action of
norepinephrine in the synapse. This leads to enhanced activation of postsynaptic adrenergic
receptors (alpha and beta subtypes), which in turn modulates various downstream signaling
cascades.
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One of the key measurable effects of NET inhibition is the reduction of the norepinephrine
metabolite 3,4-dihydroxyphenylglycol (DHPG) in both plasma and cerebrospinal fluid. This
makes DHPG a useful biomarker for assessing the pharmacodynamic activity of edivoxetine in
both clinical and preclinical studies.
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Edivoxetine's Mechanism of Action

Human Clinical Dosages

Understanding the established clinical dosages in humans is the first step in determining
appropriate animal doses.

Indication Population Dosage Range Citation
Major Depressive

] Adults 6 - 18 mg/day [3]
Disorder (MDD)
Attention-
Deficit/Hyperactivity Pediatric 0.05 - 0.3 mg/kg/day [41[5][6]

Disorder (ADHD)
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Dosage Conversion from Human to Animal Models

Direct conversion of dosages based on weight (mg/kg) between species is not accurate due to
differences in metabolism and body surface area. A more appropriate method is allometric
scaling, which utilizes the body surface area (BSA) of the species. The following formula can
be used to calculate the Human Equivalent Dose (HED) from an animal dose, and can be
rearranged to calculate the Animal Equivalent Dose (AED) from a human dose.

Formula for Animal Equivalent Dose (AED):
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
Where Km is a conversion factor.

Km Factors for Different Species:

Species Body Weight (kg) Km Factor
Human 60 37

Rat 0.15 6

Mouse 0.02 3

Rabbit 1.8 12

Dog 10 20

Monkey 3 12

Example Calculation for a Rat (from a 12 mg human dose, assuming a 60 kg human):
e Convert human dose to mg/kg: 12 mg / 60 kg = 0.2 mg/kg

e Calculate AED for rat: 0.2 mg/kg * (37 / 6) = 1.23 mg/kg

Calculated Animal Equivalent Dosages (Oral):

The following table provides estimated oral dosage ranges for common laboratory animals
based on the human clinical dosages for MDD (6-18 mg/day).
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Animal Species Low Dose (mg/kg) High Dose (mg/kg)
Rat ~0.62 ~1.85
Mouse ~1.23 ~3.70
Rabbit ~0.31 ~0.93
Dog ~0.19 ~0.56
Monkey ~0.31 ~0.93

Note: These are starting point estimates. The optimal dose for a specific study will depend on
the animal model, the endpoint being measured, and the route of administration. It is crucial to
perform dose-ranging studies to determine the most effective and well-tolerated dose for your

specific experimental conditions.

Experimental Protocols

While specific in vivo studies detailing edivoxetine administration in rodents are not widely
published, the following protocols are based on general practices for administering
norepinephrine reuptake inhibitors to animals and the known pharmacokinetic properties of

edivoxetine.

Drug Preparation

Vehicle Selection: Edivoxetine hydrochloride is water-soluble. A common and appropriate
vehicle is sterile 0.9% saline or sterile water. For oral administration, a 0.5% methylcellulose
solution can also be used to ensure stability and uniform suspension.

Preparation of Dosing Solution (Example for a 1 mg/mL solution):
* Weigh the required amount of edivoxetine hydrochloride powder.

 In a sterile container, add the desired volume of the chosen vehicle (e.g., 10 mL of sterile
saline for 10 mg of edivoxetine).

» Vortex or sonicate the mixture until the edivoxetine is completely dissolved.
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o Filter the solution through a 0.22 um sterile filter if it is to be administered parenterally.

» Store the prepared solution at 4°C and protected from light. It is recommended to prepare

fresh solutions daily.

Administration Routes and Procedures

Oral Gavage (p.o.): This is a common route for administration in rodent studies.

e Procedure:

[¢]

Gently restrain the animal.

Use a proper-sized gavage needle (e.g., 20-22 gauge for mice, 18-20 gauge for rats) with
a ball tip to prevent injury.

Measure the distance from the animal's mouth to the xiphoid process to ensure proper
tube placement in the stomach.

Carefully insert the gavage needle into the esophagus and deliver the drug solution slowly.

Monitor the animal for any signs of distress after administration.

Intraperitoneal Injection (i.p.): This route allows for rapid absorption.

e Procedure:

Properly restrain the animal to expose the lower abdominal quadrant.
Use a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats).

Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant,
avoiding the midline to prevent damage to the bladder or cecum.

Aspirate to ensure no fluid is drawn back, indicating correct placement.

Inject the solution slowly.
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Pharmacokinetic Considerations: In dogs, edivoxetine has an oral bioavailability of 88% and a
half-life of approximately 4 hours.[7] While specific data for rodents is not readily available, this

suggests good oral absorption. The time to maximum plasma concentration (Tmax) in humans

is around 2 hours.[4] These factors should be considered when timing behavioral tests or tissue
collection after drug administration.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo study investigating the effects

of edivoxetine.
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In Vivo Edivoxetine Study Workflow

Conclusion
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These application notes provide a framework for the rational conversion of human edivoxetine
dosages to animal models for in vivo research. The provided tables, protocols, and diagrams
are intended to serve as a guide for researchers. It is imperative to emphasize that the
calculated dosages are estimates, and the optimal experimental parameters should be
determined empirically through pilot studies. Careful consideration of the animal species,
experimental model, and specific research question is essential for the successful
implementation of these protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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